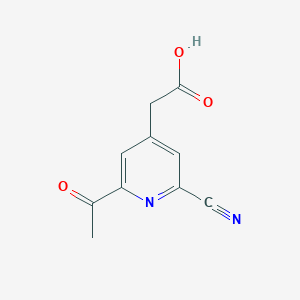
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is characterized by the presence of an acetyl group, a cyano group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-cyanopyridin-4-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetyl and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Acetyl-6-cyanopyridin-4-YL)acetic acid involves its interaction with molecular targets through its functional groups. The acetyl and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid ethyl ester: Similar in structure but contains a thiazole ring instead of a cyano group.
(2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester: Another similar compound with a thiazole ring.
(2-Oxo-2H-pyridin-1-yl)-acetic acid: Contains an oxo group instead of an acetyl group.
Uniqueness
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid is unique due to its combination of an acetyl group, a cyano group, and a pyridine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-(2-acetyl-6-cyanopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)9-3-7(4-10(14)15)2-8(5-11)12-9/h2-3H,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
LLCRYKBCFLXUFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



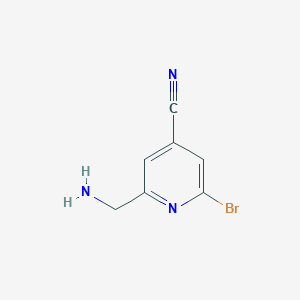


![3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester](/img/structure/B14849129.png)

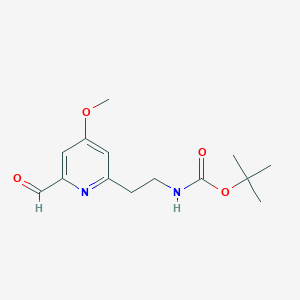
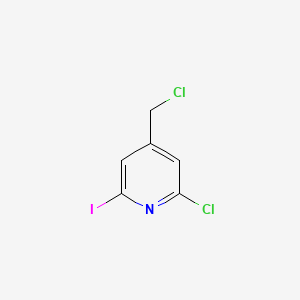

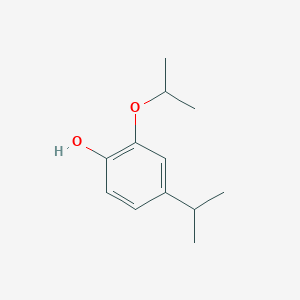
![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
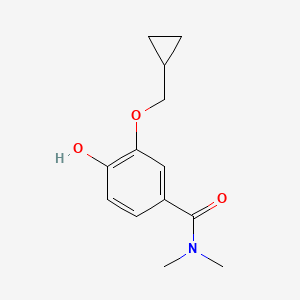

![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)
